Cas no 73893-33-1 (4-Methyl-5,5,5-trifluoropent-1-en-4-ol)
4-Methyl-5,5,5-trifluoropent-1-en-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4-Penten-2-ol,1,1,1-trifluoro-2-methyl-
- 1,1,1-trifluoro-2-methylpent-4-en-2-ol
- 4-METHYL-5,5,5-TRIFLUOROPENT-1-EN-4-OL
- 2-Trifluoromethylpent-4-en-2-ol
- PC1017
- AKOS006345730
- A837952
- DTXSID70472750
- SCHEMBL629330
- 73893-33-1
- MFCD07784257
- 1,1,1-trifluoro-2-methyl-4-penten-2-ol
- BS-24417
- CS-0205458
- LKWZHVSATIWGLH-UHFFFAOYSA-N
- 1,1,1-tris(fluoranyl)-2-methyl-pent-4-en-2-ol
- 5,5,5-Trifluoro-4-methylpent-1-en-4-ol
- 4-Methyl-5,5,5-trifluoropent-1-en-4-ol
-
- Inchi: 1S/C6H9F3O/c1-3-4-5(2,10)6(7,8)9/h3,10H,1,4H2,2H3
- InChI Key: LKWZHVSATIWGLH-UHFFFAOYSA-N
- SMILES: FC(C(C)(CC=C)O)(F)F
Computed Properties
- Exact Mass: 154.06100
- Monoisotopic Mass: 154.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 1.87580
4-Methyl-5,5,5-trifluoropent-1-en-4-ol Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4-Methyl-5,5,5-trifluoropent-1-en-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M341205-50mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341205-100mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M341205-500mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 500mg |
$ 135.00 | 2022-06-03 | ||
| Apollo Scientific | PC1017-250mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 250mg |
£73.00 | 2024-05-25 | ||
| Apollo Scientific | PC1017-1g |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 1g |
£142.00 | 2024-05-25 | ||
| A2B Chem LLC | AC57992-250mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 95% | 250mg |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | AC57992-1g |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 95% | 1g |
$198.00 | 2024-04-19 | |
| A2B Chem LLC | AC57992-5g |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 95% | 5g |
$749.00 | 2024-04-19 | |
| 1PlusChem | 1P005JOO-250mg |
4-Penten-2-ol,1,1,1-trifluoro-2-methyl- |
73893-33-1 | 95% | 250mg |
$71.00 | 2025-02-21 | |
| 1PlusChem | 1P005JOO-1g |
4-Penten-2-ol,1,1,1-trifluoro-2-methyl- |
73893-33-1 | 95% | 1g |
$256.00 | 2025-02-21 |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 4-Methyl-5,5,5-trifluoropent-1-en-4-ol
Introduction to 4-Methyl-5,5,5-trifluoropent-1-en-4-ol (CAS No. 73893-33-1)
4-Methyl-5,5,5-trifluoropent-1-en-4-ol, identified by its Chemical Abstracts Service number CAS No. 73893-33-1, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of α,β-unsaturated alcohols with a trifluoromethyl substituent, which imparts distinct reactivity and electronic characteristics. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable intermediate in the synthesis of bioactive compounds.
The chemical structure of 4-Methyl-5,5,5-trifluoropent-1-en-4-ol consists of a five-carbon chain with a double bond between the second and third carbon atoms, a methyl group at the fourth carbon, and a trifluoromethyl group at the fifth carbon. The hydroxyl group at the fourth carbon introduces polarity to the molecule, facilitating interactions with biological targets. This combination of structural features makes it a versatile building block for drug discovery and material innovation.
In recent years, 4-Methyl-5,5,5-trifluoropent-1-en-4-ol has been explored in various research areas due to its potential applications. One notable area is in the development of novel agrochemicals. The fluorinated backbone enhances the bioavailability and resistance to degradation in pesticides and herbicides. Researchers have demonstrated its utility in synthesizing fluorinated heterocycles, which exhibit improved efficacy against resistant pests. The trifluoromethyl group's electron-withdrawing effect increases the binding affinity of these compounds to biological targets, making them more potent.
Another emerging field where 4-Methyl-5,5,5-trifluoropent-1-en-4-ol shows promise is in medicinal chemistry. The compound's ability to undergo diverse chemical transformations allows for the synthesis of complex molecules with therapeutic potential. For instance, it has been used as a precursor in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The fluorine atoms enhance metabolic stability, reducing the likelihood of rapid degradation in vivo. This property is particularly valuable in designing long-lasting pharmacological agents.
Recent advancements in computational chemistry have further highlighted the significance of 4-Methyl-5,5,5-trifluoropent-1-en-4-ol. Molecular modeling studies indicate that its structure optimally balances lipophilicity and polarity, making it an ideal candidate for drug design. The hydroxyl group allows for hydrogen bonding interactions with biological targets, while the trifluoromethyl group ensures favorable pharmacokinetic properties. These insights have guided researchers in developing novel scaffolds for drug candidates targeting various diseases.
The synthesis of 4-Methyl-5,5,5-trifluoropent-1-en-4-ol involves multi-step organic reactions that highlight its synthetic utility. One common method involves the condensation of trifluoroacetic acid derivatives with appropriate alkynes followed by functional group modifications. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry practices.
In conclusion,4-Methyl-5,5,5-trifluoropent-1-en-4-ol (CAS No. 73893-33-1) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with enhanced stability and efficacy. As research continues to uncover new methodologies for its utilization,this compound is poised to play an increasingly important role in advancing scientific discovery and industrial applications.
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